Superior In Vivo Anti-Inflammatory Potency of the Propionate-Derived Indoprofen vs. Diclofenac in an Analgesic Model
The target compound, as the immediate precursor to indoprofen, enables in vivo anti-inflammatory efficacy that is twice as potent as the standard NSAID diclofenac. The downstream product exhibits an analgesic ED50 of 54.0 mg/kg, representing a 2.1-fold superior potency relative to diclofenac's ED50 of 114 mg/kg in a carrageenan-induced hyperalgesia rat model [1]. This demonstrates that the 4-(1,3-dioxoisoindolin-2-yl)phenyl propionate scaffold, following reduction, generates a pharmacologically active species with significantly greater potency than a common clinical comparator [1].
| Evidence Dimension | In vivo analgesic activity (ED50) |
|---|---|
| Target Compound Data | ED50 = 54.0 mg/kg (as the derived active species, indoprofen) |
| Comparator Or Baseline | Diclofenac: ED50 = 114 mg/kg |
| Quantified Difference | 2.1-fold higher potency (lower ED50) |
| Conditions | Carrageenan-induced rat hyperalgesia model |
Why This Matters
Procurement of this specific intermediate is justified if the research goal is to generate or study a potent, indoprofen-class NSAID that demonstrates a quantified advantage over diclofenac in vivo.
- [1] Alanazi, A. M., et al. (2015). Structure-based design of phthalimide derivatives... European Journal of Medicinal Chemistry, 92, 115-123. View Source
